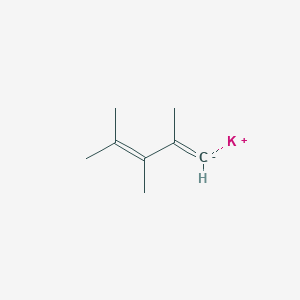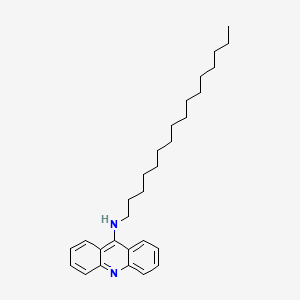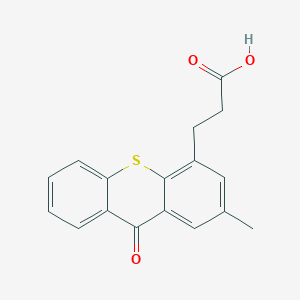
2,5,10,14-Tetramethylhexadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,10,14-Tetramethylhexadecane, also known as phytane, is a branched-chain alkane with the molecular formula C20H42. It is a colorless, odorless liquid at room temperature and is a degradation product of chlorophyll. Phytane is commonly found in marine sediments, crude oils, and the tissues of plants and animals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phytane can be synthesized through the hydrogenation of phytol, a diterpene alcohol derived from chlorophyll. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of phytane is not common due to its limited commercial applications. it can be isolated from natural sources such as crude oil and marine sediments through various extraction and purification techniques, including gas chromatography .
Chemical Reactions Analysis
Types of Reactions
Phytane undergoes several types of chemical reactions, including:
Oxidation: Phytane can be oxidized to form various oxidation products, including phytanic acid.
Reduction: Reduction reactions are less common due to the saturated nature of phytane.
Substitution: Phytane can undergo substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Substitution: Halogenation reactions often use halogens such as chlorine (Cl2) or bromine (Br2) under UV light or heat
Major Products Formed
Oxidation: Phytanic acid and other oxidation products.
Substitution: Halogenated phytane derivatives
Scientific Research Applications
Phytane has several scientific research applications, including:
Geochemistry: Used as a biomarker for studying ancient biological activity and environmental conditions.
Environmental Science: Serves as a proxy for past carbon dioxide levels in the atmosphere.
Biochemistry: Studied for its role in the degradation of chlorophyll and its metabolic pathways in various organisms
Mechanism of Action
Phytane exerts its effects primarily through its role in the degradation of chlorophyll. It is metabolized by various microorganisms, including bacteria and archaea, through pathways that involve the oxidation of phytane to phytanic acid. This process is crucial for understanding the carbon cycle and the metabolic pathways of different organisms .
Comparison with Similar Compounds
Similar Compounds
Pristane (2,6,10,14-Tetramethylpentadecane): Another branched-chain alkane with similar properties and applications.
Squalane (2,6,10,15,19,23-Hexamethyltetracosane): A longer-chain branched alkane used in cosmetics and pharmaceuticals
Uniqueness
Phytane is unique due to its specific role as a degradation product of chlorophyll and its use as a biomarker in geochemical studies. Its structure and properties make it distinct from other similar compounds, such as pristane and squalane .
Properties
CAS No. |
110823-67-1 |
|---|---|
Molecular Formula |
C20H42 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
2,5,10,14-tetramethylhexadecane |
InChI |
InChI=1S/C20H42/c1-7-18(4)13-10-14-19(5)11-8-9-12-20(6)16-15-17(2)3/h17-20H,7-16H2,1-6H3 |
InChI Key |
WAGIMOJIUKLFPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCC(C)CCCCC(C)CCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


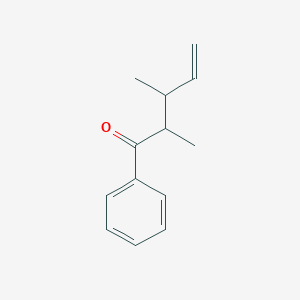

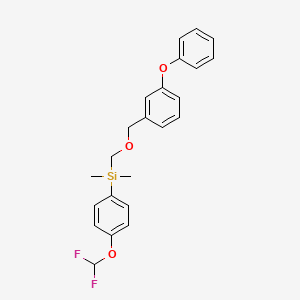
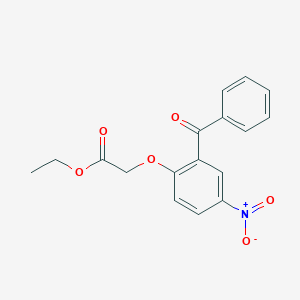
![N-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]pentanamide](/img/structure/B14319135.png)
![3-Hydroxy-7,8-dihydro-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B14319147.png)
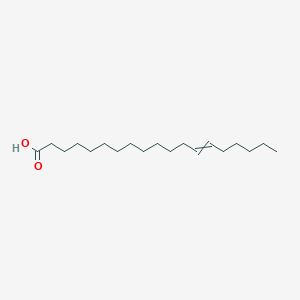
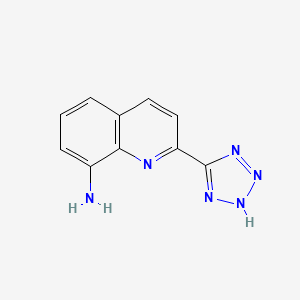
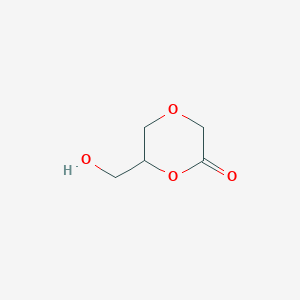
![1-Amino-8-methoxybenzo[f]quinazoline-7,10-dione](/img/structure/B14319168.png)

